4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

DDR1 kinase inhibition Anticancer activity Pyrimidine scaffold SAR

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354919-20-2) is a synthetic small-molecule pyrimidine-2-amine derivative with a molecular formula of C₁₈H₁₆ClN₃O₂ and a molecular weight of 341.79 g/mol. It belongs to the broader class of 4,6-diaryl-pyrimidin-2-amines, a scaffold extensively explored for kinase inhibition, particularly against aurora kinases and DDR1.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
CAS No. 1354919-20-2
Cat. No. B6347095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
CAS1354919-20-2
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyBHEMTFCXZQABTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354919-20-2): Chemical Class and Procurement-Relevant Characteristics


4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354919-20-2) is a synthetic small-molecule pyrimidine-2-amine derivative with a molecular formula of C₁₈H₁₆ClN₃O₂ and a molecular weight of 341.79 g/mol . It belongs to the broader class of 4,6-diaryl-pyrimidin-2-amines, a scaffold extensively explored for kinase inhibition, particularly against aurora kinases and DDR1 [1][2]. The compound bears a 4-chlorophenyl substituent at the pyrimidine 4-position and a 2,5-dimethoxyphenyl group at the 6-position, a substitution pattern that distinguishes it from the more commonly exemplified 3,4-dimethoxy analogs found in the patent literature [1].

Why 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine Cannot Be Simply Replaced by In-Class Analogs


Within the 4,6-diaryl-pyrimidin-2-amine class, even subtle alterations to the aryl substitution pattern produce profound shifts in kinase selectivity, cellular potency, and physicochemical properties. The patent KR20190043842A demonstrates that compounds within this general scaffold selectively inhibit aurora A kinase over aurora B, with the selectivity window being exquisitely sensitive to the nature and position of the aryl substituents [1]. The 2,5-dimethoxyphenyl motif—as distinct from the 3,4-dimethoxy or 4-methoxy variants exemplified in that patent—has been independently associated with DDR1 kinase engagement in patent CN-111777592-A, where N4-(2,5-dimethoxyphenyl)-pyrimidinediamines showed IC₅₀ values of 0.81–3.73 µM against A549, A431, and HCT116 cell lines and 64.6% DDR1 inhibition at 10 µM [2]. These findings establish that the 2,5-dimethoxy orientation is not a generic substitute for other dimethoxy regioisomers and must be evaluated as a distinct chemical entity with its own target engagement profile. The procurement decision therefore cannot default to a cheaper or more readily available 3,4-dimethoxy or mono-methoxy analog without risking a functionally irrelevant compound for the intended target.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine Versus Closest Analogs


2,5-Dimethoxy vs. 3,4-Dimethoxy Substitution: Differential Kinase Target Engagement

The 2,5-dimethoxyphenyl substitution pattern on the pyrimidine core confers DDR1 inhibitory activity that is not observed with the 3,4-dimethoxy regioisomer. Patent CN-111777592-A explicitly teaches that N4-(2,5-dimethoxyphenyl)-pyrimidinediamines achieve DDR1 kinase inhibition, with lead compound X06 showing an inhibition rate of 64.6% at 10 µM against DDR1, and anti-proliferative IC₅₀ values of 0.81–3.73 µM across A549, A431, and HCT116 cancer cell lines [1]. In contrast, the 3,4-dimethoxy analog 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (compound 16 in KR20190043842A) is characterized as an aurora A kinase inhibitor, with no reported DDR1 activity [2]. This target divergence is a direct consequence of the methoxy group geometry on the phenyl ring, making the 2,5-substitution a non-interchangeable design element for DDR1-focused programs.

DDR1 kinase inhibition Anticancer activity Pyrimidine scaffold SAR

4-Chloro vs. 2-Chloro Positional Isomerism: Predicted Impact on Kinase Binding Poses

The position of the chlorine atom on the phenyl ring (4-Cl para vs. 2-Cl ortho) is anticipated to influence the dihedral angle between the chlorophenyl ring and the pyrimidine core, thereby altering the ATP-binding pocket complementarity. The ortho-chloro analog 4-(2-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354918-83-4) has been described in vendor documentation as targeting EGFR and VEGFR-2, with reported antiproliferative effects linked to dual EGFR/VEGFR-2 pathway inhibition . The target compound with para-chloro substitution (4-Cl) has been associated with the aurora A/DDR1 kinase class in the relevant patent families [1][2]. While direct head-to-head kinase panel data are not available in the public domain for this exact pair, the well-established principle of halogen positional effects on kinase inhibitor selectivity—exemplified by the o-chlorophenyl pyrimidine aurora kinase inhibitor literature [3]—predicts that the 4-Cl and 2-Cl isomers will exhibit non-overlapping kinase selectivity profiles, and experimental confirmation of the target kinase is essential before substituting one for the other.

Kinase inhibitor design Positional isomer SAR EGFR/VEGFR selectivity

Mono-Chloro vs. Dichloro Substitution: Potency and Lipophilicity Trade-Offs

The 3,4-dichlorophenyl analog 4-(3,4-dichlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354926-78-5) differs from the target compound by the addition of a second chlorine atom at the meta position. While no direct comparative biochemical data exist in the public domain, the addition of a chlorine atom increases molecular weight from 341.8 Da (target compound) to 376.2 Da (dichloro analog) and elevates calculated logP by approximately 0.7–0.9 log units based on the additive contribution of aromatic chlorine (~+0.7 per Cl). The 3,4-dichloro substitution pattern is a known pharmacophore element in certain EGFR inhibitor scaffolds . This increase in lipophilicity may improve membrane permeability but can also elevate off-target binding and reduce aqueous solubility—a critical consideration for biochemical assay design. The mono-chloro target compound offers a more balanced lipophilic profile for programs where maintaining solubility and minimizing non-specific binding are prioritized.

Lipophilic efficiency Drug-likeness Kinase inhibitor optimization

Aurora A Kinase Selectivity Over Aurora B: A Class-Level Differentiator

The patent KR20190043842A explicitly claims that pyrimidine-2-amine derivatives within the general formula encompassing the target compound inhibit aurora A kinase activity while lacking inhibitory activity against aurora B kinase [1]. This isoform selectivity is a critical pharmacological differentiator, as dual aurora A/B inhibition is associated with greater bone marrow toxicity in clinical settings. The patent further demonstrates that representative compounds from this series suppress colon cancer cell growth with measurable GI₅₀ values and induce G2/M cell cycle arrest [1]. While the target compound itself (2,5-dimethoxy variant) is not among the specifically exemplified compounds in this patent, it falls within the claimed general formula and is therefore expected to share the aurora A-selective inhibition phenotype. Direct experimental confirmation of the target compound's aurora A IC₅₀ has not been identified in the public literature as of the knowledge cutoff date.

Aurora kinase selectivity Antimitotic agents Cancer therapeutics

Commercial Purity and ISO-Certified Supply Chain: Procurement Reliability

The target compound is commercially available from MolCore at a certified purity of NLT 97% (No Less Than 97%), with the supplier advertising ISO certification and suitability for global pharmaceutical R&D and quality control applications . In contrast, several structurally similar analogs—including the 2-chloro positional isomer (CAS 1354918-83-4) and the 3,4-dichloro analog (CAS 1354926-78-5)—are primarily listed by non-ISO-certified vendors with less rigorously defined purity specifications [1]. For researchers requiring batch-to-batch consistency, documented purity certificates, and supply chain traceability for reproducible pharmacology, the availability of the target compound through an ISO-certified supplier represents a tangible procurement advantage.

Chemical procurement Quality assurance ISO certification

Recommended Application Scenarios for 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine Based on Differentiation Evidence


DDR1 Kinase Probe Development and Target Validation Studies

The 2,5-dimethoxyphenyl substitution pattern has been specifically associated with DDR1 kinase inhibition in patent CN-111777592-A, where related pyrimidinediamines achieved 64.6% DDR1 inhibition at 10 µM and cellular IC₅₀ values of 0.81–3.73 µM [1]. Researchers developing chemical probes for DDR1 should prioritize this compound over the 3,4-dimethoxy analog, which is directed toward aurora A kinase. The target compound serves as a starting scaffold for DDR1-focused medicinal chemistry optimization, with the 4-chlorophenyl group providing a well-precedented vector for further derivatization.

Aurora A-Selective Chemical Biology Studies Requiring Isoform Discrimination

As a member of the pyrimidine-2-amine class claimed in KR20190043842A to exhibit selective aurora A kinase inhibition without aurora B activity [1], this compound is appropriate for phenotypic studies that require clean discrimination between aurora A and aurora B-dependent cellular processes—particularly G2/M cell cycle arrest and mitotic catastrophe phenotypes. The selectivity window inferred from the patent class distinguishes it from pan-aurora inhibitors and makes it suitable for experiments where aurora B inhibition would introduce confounding effects.

Structure-Activity Relationship (SAR) Studies on Dimethoxy Phenyl Geometry in Kinase Inhibitors

The compound occupies a specific and under-explored position in the SAR landscape of 4,6-diaryl-pyrimidin-2-amines: it combines a 2,5-dimethoxyphenyl group (associated with DDR1 activity [1]) with a 4-chlorophenyl group (associated with aurora A activity [2]). This unique combination makes it a valuable comparator compound for systematic SAR campaigns that aim to deconvolute the contributions of each aryl substituent to kinase selectivity. Procurement of the target compound alongside its 3,4-dimethoxy and 2-chloro analogs enables a complete SAR matrix.

Biochemical Assay Development Requiring Defined Purity and Supply Chain Documentation

For laboratories operating under quality management systems (e.g., ISO 9001, GLP) that require documented purity specifications and supplier audits, the availability of this compound at NLT 97% purity from an ISO-certified vendor [1] provides procurement readiness that is not uniformly available for its closest analogs. This reduces the qualification burden for compound management workflows in medium-to-high-throughput screening campaigns where batch-to-batch variability must be minimized.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.